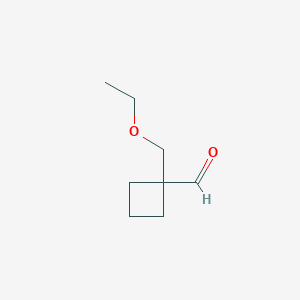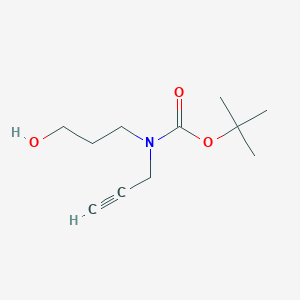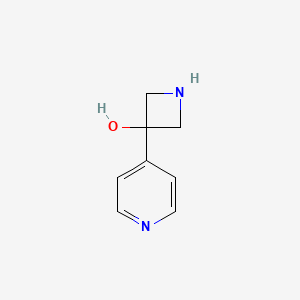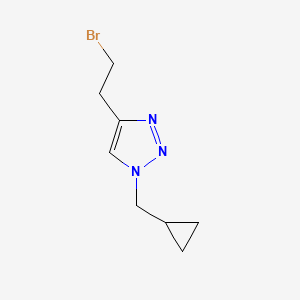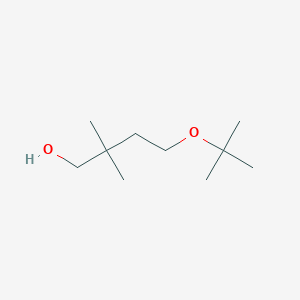![molecular formula C8H9F3N2 B13557351 [6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)
[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group and a methylamine group attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine typically involves the introduction of the trifluoromethyl group and the methylamine group onto the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a trifluoromethylating agent and a methylamine source under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylamine group may be oxidized to form corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of trifluoromethyl alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in designing molecules with improved pharmacokinetic properties.
Medicine:
Pharmaceuticals: It can be used in the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry:
Agrochemicals: The compound can be utilized in the synthesis of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of [6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The methylamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
- [6-Chloro-4-(trifluoromethyl)pyridin-2-YL]methylamine
- [6-Dimethylamino-4-(trifluoromethyl)pyridin-2-YL]methylamine
Comparison:
- [6-Chloro-4-(trifluoromethyl)pyridin-2-YL]methylamine: The presence of a chloro group instead of a methyl group can alter the compound’s reactivity and binding properties.
- [6-Dimethylamino-4-(trifluoromethyl)pyridin-2-YL]methylamine: The dimethylamino group can enhance the compound’s solubility and interaction with biological targets.
Uniqueness: The unique combination of the trifluoromethyl group and the methylamine group in [6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine imparts distinct electronic and steric properties, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-6(8(9,10)11)3-7(4-12)13-5/h2-3H,4,12H2,1H3 |
InChI Key |
WAUWCXKXQJOQGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


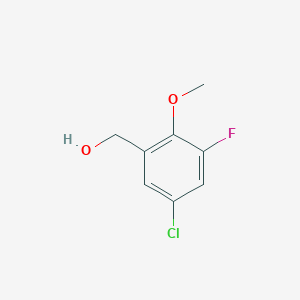
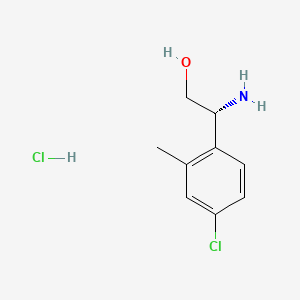
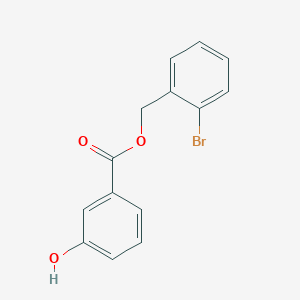

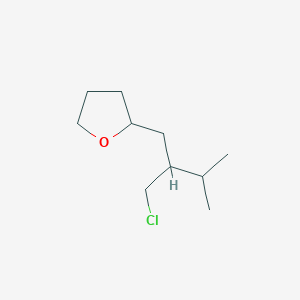

![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)

